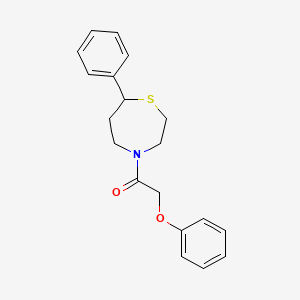
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Degradation Mechanisms in Lignin Substructure Model Compounds
A study by Kawai, Umezawa, and Higuchi (1988) explored the degradation mechanisms of phenolic beta-1 lignin substructure model compounds using the laccase of Coriolus versicolor. This study is relevant to understanding the breakdown of complex organic molecules, which might have implications for the role of 2-Phenoxy compounds in similar contexts (Kawai, Umezawa, & Higuchi, 1988).
Corrosion Inhibition in Carbon Steel
Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of various Schiff bases, including phenol derivatives, for carbon steel in hydrochloric acid. The study's findings on chemical structures and corrosion inhibition could be pertinent for applications involving 2-Phenoxy compounds (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Anti-Inflammatory Activity of Phenyl Dimers
Singh, Dowarah, Tewari, and Geiger (2020) researched the anti-inflammatory activities of three phenyl dimer compounds. Their findings contribute to the understanding of how phenyl-based structures, similar to 2-Phenoxy compounds, can be used in anti-inflammatory applications (Singh, Dowarah, Tewari, & Geiger, 2020).
DNA-Dependent Protein Kinase Inhibitors in Cancer Treatment
Kashishian et al. (2003) identified a new class of protein kinase inhibitor for cancer treatment, highlighting the potential of phenyl-based compounds in therapeutic applications. This research provides insights into the use of similar compounds in targeting DNA repair pathways in cancer cells (Kashishian et al., 2003).
Selective Lead(II) Extraction
Hayashita et al. (1999) synthesized compounds with pseudo-18-crown-6 frameworks, including phenoxy derivatives, for selective Pb(II) extraction. This study is relevant for applications involving selective ion extraction and environmental remediation (Hayashita, Sawano, Higuchi, Indo, Hiratani, & Zhang, 1999).
Synthesis and Antimicrobial Activity of Phenoxy Phenyl Derivatives
Dave, Patel, Nimavat, Vyas, and Patel (2013) studied the synthesis and antimicrobial activity of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one. Their research could provide insights into the antimicrobial applications of similar phenyl-based compounds (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Eigenschaften
IUPAC Name |
2-phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(15-22-17-9-5-2-6-10-17)20-12-11-18(23-14-13-20)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXGFJMPMTUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)
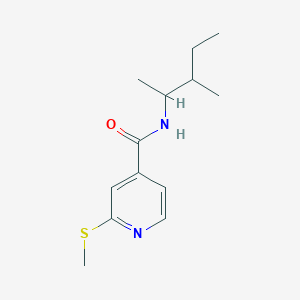
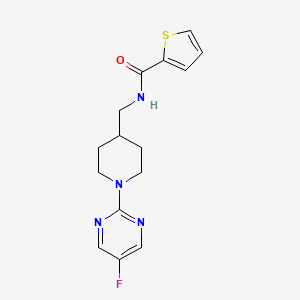
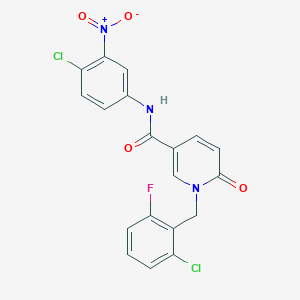
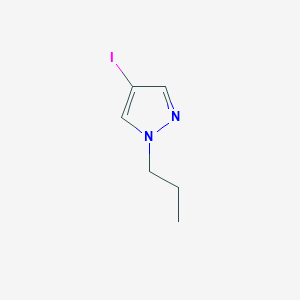
![5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2518862.png)
![Ethyl 2-[2-(4-cyanobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2518863.png)
![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)
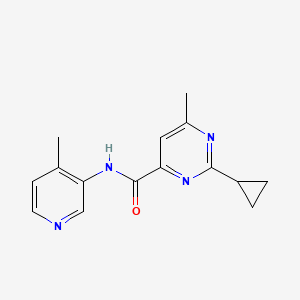
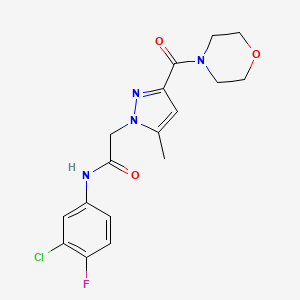
![1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2518874.png)